molecular formula C16H14ClN5O2 B2559776 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920475-56-5

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2559776
CAS RN: 920475-56-5
M. Wt: 343.77
InChI Key: QGOQOJQFBHRNFG-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Biological Activity

Compounds featuring tetrazole and benzamide motifs are synthesized and investigated for their potential as biological agents. For instance, novel heterocyclic compounds derived from benzodifurans, tetrazines, and oxadiazepines have been explored for their anti-inflammatory and analgesic activities. These compounds, including those with methoxy or dimethoxy groups, were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and display significant analgesic and anti-inflammatory effects, suggesting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Compounds with methoxyphenyl and tetrazole structures have been evaluated for their anticancer properties. For example, benzimidazole derivatives synthesized from naphthalene and oxadiazole groups showed moderate activity against breast cancer cell lines. This highlights the importance of structural modification in enhancing the anticancer potential of these compounds (Salahuddin et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of compounds, including those with chloro and methoxy groups, is a crucial area of research for developing drugs with specific chiral properties. Such synthetic strategies aim to improve the efficacy and reduce the side effects of potential therapeutic agents (Calvez et al., 1998).

Antidiabetic Screening

Research into novel dihydropyrimidine derivatives, including those with methoxyphenyl groups, has shown promising antidiabetic properties through in vitro screenings. This indicates the potential for developing new antidiabetic medications based on structural analogs of the given compound (Lalpara et al., 2021).

properties

IUPAC Name

2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOQOJQFBHRNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

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